3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Overview
Description
The compound “3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is nearly planar with respect to the [1,2,4]-triazolo[3,4-b][1,3,4]thiadiazole system . The fluorophenyl ring forms dihedral angles of 2.55 (6)° .Scientific Research Applications
Anticancer Activity
- A study by Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and evaluated them for anticancer activity against various cancer cell lines. Compounds showed moderate to good antiproliferative potency, indicating potential in anticancer drug development Chowrasia et al. (2017).
Structural Analysis
- Gündoğdu et al. (2017) conducted a structural determination of 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. This study includes crystal structures determined from synchrotron X-ray powder diffraction, which could be crucial for understanding the compound's properties Gündoğdu et al. (2017).
Synthesis and Characterization
- The work of Su et al. (2010) on the synthesis, characterization, and crystal structure of various 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, including 3-o-Fluorophenyl derivatives, contributes to the understanding of these compounds' structural properties Su et al. (2010).
- Dhotre et al. (2021) achieved an efficient synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting methodologies for creating these compounds Dhotre et al. (2021).
Antioxidant and Anticancer Properties
- Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles, including variants with fluorophenyl groups. The study found that these compounds exhibited significant cytotoxic effects on hepatocellular carcinoma cells, suggesting potential medicinal applications Sunil et al. (2010).
Crystal Structure Analysis
- Khan et al. (2009) reported on the crystal structure of a compound closely related to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. This study contributes to understanding the molecular interactions and packing in the crystal structure of these types of compounds Khan et al. (2009).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine may interact with its targets by binding to their active sites and inhibiting their function.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by similar compounds , it can be inferred that multiple biochemical pathways could be affected. These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activities).
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and its behavior in the body.
Result of Action
Based on the pharmacological activities of similar compounds , it can be inferred that the compound may induce cell death (in the case of anticancer activity), inhibit microbial growth (in the case of antimicrobial activity), reduce pain and inflammation (in the case of analgesic and anti-inflammatory activities), neutralize reactive oxygen species (in the case of antioxidant activity), inhibit viral replication (in the case of antiviral activity), and inhibit enzymatic processes (in the case of enzyme inhibitory activities).
Properties
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN5S/c10-6-4-2-1-3-5(6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBWHCZYYOFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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